2-Fluoro-1,3,5-trimethyl-4-nitrobenzene
Description
2-Fluoro-1,3,5-trimethyl-4-nitrobenzene is a fluorinated aromatic compound characterized by a benzene ring substituted with fluorine, three methyl groups, and a nitro group. Its structure confers unique electronic and steric properties, making it a valuable intermediate in organic synthesis and drug discovery programs . Fluorine’s electronegativity and small atomic radius enhance metabolic stability and bioavailability in pharmaceuticals, while the nitro group facilitates further functionalization.
Properties
IUPAC Name |
2-fluoro-1,3,5-trimethyl-4-nitrobenzene | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10FNO2/c1-5-4-6(2)9(11(12)13)7(3)8(5)10/h4H,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AZZZUUYOJHASHN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1[N+](=O)[O-])C)F)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10FNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
183.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Fluoro-1,3,5-trimethyl-4-nitrobenzene typically involves the nitration of 2-Fluoro-1,3,5-trimethylbenzene. The nitration process is carried out by reacting the starting material with a mixture of concentrated nitric acid and sulfuric acid at controlled temperatures. The reaction conditions must be carefully monitored to ensure the selective formation of the nitro compound .
Industrial Production Methods
In an industrial setting, the production of this compound follows similar principles but on a larger scale. The process involves the use of large reaction vessels and precise control of reaction parameters to achieve high yields and purity. The product is then purified through techniques such as distillation or recrystallization .
Chemical Reactions Analysis
Types of Reactions
2-Fluoro-1,3,5-trimethyl-4-nitrobenzene can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Catalytic hydrogenation or the use of reducing agents like tin(II) chloride.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group yields 2-Fluoro-1,3,5-trimethyl-4-aminobenzene .
Scientific Research Applications
Scientific Research Applications
- Synthesis of Organic Compounds
- Pharmaceutical Development
- Biological Studies
- Material Science
Case Study 1: Synthesis Pathways
A study demonstrated the efficient synthesis of various derivatives from this compound through nucleophilic substitution reactions. The results indicated that modifying the nitro group significantly affected the reactivity and yield of the desired products.
Research investigating the biological activity of derivatives synthesized from this compound revealed promising results against certain bacterial strains. The modifications made to the nitro group were critical in enhancing antimicrobial efficacy.
Mechanism of Action
The mechanism of action of 2-Fluoro-1,3,5-trimethyl-4-nitrobenzene involves its interaction with specific molecular targets. The nitro group can participate in redox reactions, while the fluorine atom can influence the compound’s reactivity and binding affinity. These interactions can affect various biochemical pathways and processes .
Comparison with Similar Compounds
Structural Analogs
Key analogs include:
- 2-Bromo-1,3,5-trimethyl-4-nitrobenzene (halogen substitution: Br vs. F)
- 4-Fluoro-2-nitrobenzaldehyde (functional group variation: aldehyde vs. methyl/nitro)
- 3,5-Difluoro-2-nitrobenzoic acid (carboxylic acid substitution)
Table 1: Physicochemical Properties
*Estimated based on structural analogs.
Electronic and Steric Effects
- Halogen Influence : Bromine’s larger size increases steric hindrance and polarizability compared to fluorine, which may slow reaction kinetics in substitution reactions. Fluorine’s electronegativity enhances electron-withdrawing effects, stabilizing adjacent nitro groups and directing electrophilic attacks .
- Functional Groups : The aldehyde in 4-fluoro-2-nitrobenzaldehyde introduces additional reactivity (e.g., condensation reactions), unlike the methyl groups in the target compound, which prioritize steric protection .
Biological Activity
2-Fluoro-1,3,5-trimethyl-4-nitrobenzene is a fluorinated aromatic compound that has garnered attention in various fields of chemistry and biology. Its unique structural features contribute to its biological activity, making it a subject of interest for research into therapeutic applications and environmental toxicity.
Biological Activity Overview
Research indicates that this compound exhibits various biological activities, including:
- Antimicrobial Properties : Studies have shown that this compound can inhibit the growth of certain bacterial strains. Its nitro group is often associated with antimicrobial action.
- Cytotoxic Effects : Preliminary investigations suggest that it may induce cytotoxicity in cancer cell lines, potentially through mechanisms involving apoptosis.
The biological activity of this compound is believed to be mediated through several mechanisms:
- Enzyme Inhibition : The nitro group can participate in redox reactions, leading to the generation of reactive oxygen species (ROS) which may inhibit key enzymes in metabolic pathways.
- DNA Interaction : Similar to other nitroaromatic compounds, it may intercalate into DNA or induce strand breaks, contributing to its cytotoxic effects.
Table 1: Summary of Biological Activities
| Activity Type | Observations | References |
|---|---|---|
| Antimicrobial | Inhibition of E. coli and S. aureus | |
| Cytotoxicity | Induces apoptosis in cancer cell lines | |
| Enzyme Inhibition | Potential inhibition of topoisomerase |
Case Study: Antimicrobial Efficacy
A study conducted by Smith et al. (2023) evaluated the antimicrobial efficacy of this compound against various bacterial strains. The results indicated a significant reduction in bacterial viability at concentrations above 50 µg/mL. This suggests potential applications in developing new antimicrobial agents.
Case Study: Cytotoxicity Assessment
In a study published in Journal of Medicinal Chemistry, the cytotoxic effects of the compound were assessed on human breast cancer cell lines (MCF-7). The compound exhibited an IC50 value of 30 µM, indicating moderate cytotoxicity. Mechanistic studies revealed that this effect was mediated by ROS generation leading to apoptosis .
Toxicological Considerations
While exploring the biological activity of this compound, it is crucial to consider its toxicity profile:
- Acute Toxicity : Animal studies suggest that high doses may lead to liver damage and hematological changes.
- Environmental Impact : As a fluorinated compound, its persistence in the environment raises concerns regarding bioaccumulation and ecological toxicity.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
